(R*,S*)-Pentane-2,4-diol (R*,S*)-Pentane-2,4-diol
Brand Name: Vulcanchem
CAS No.: 3950-21-8
VCID: VC17879924
InChI: InChI=1S/C5H12O2/c1-4(6)3-5(2)7/h4-7H,3H2,1-2H3/t4-,5+
SMILES:
Molecular Formula: C5H12O2
Molecular Weight: 104.15 g/mol

(R*,S*)-Pentane-2,4-diol

CAS No.: 3950-21-8

Cat. No.: VC17879924

Molecular Formula: C5H12O2

Molecular Weight: 104.15 g/mol

* For research use only. Not for human or veterinary use.

(R*,S*)-Pentane-2,4-diol - 3950-21-8

Specification

CAS No. 3950-21-8
Molecular Formula C5H12O2
Molecular Weight 104.15 g/mol
IUPAC Name (2S,4R)-pentane-2,4-diol
Standard InChI InChI=1S/C5H12O2/c1-4(6)3-5(2)7/h4-7H,3H2,1-2H3/t4-,5+
Standard InChI Key GTCCGKPBSJZVRZ-SYDPRGILSA-N
Isomeric SMILES C[C@H](C[C@H](C)O)O
Canonical SMILES CC(CC(C)O)O

Introduction

Structural Characteristics and Stereochemical Configuration

(R*,S*)-Pentane-2,4-diol (CAS 3950-21-8) is a five-carbon diol with hydroxyl groups at the 2nd and 4th positions. Its molecular formula is C5H12O2C_5H_{12}O_2, with a molecular weight of 104.15 g/mol . The compound exists in a meso form due to its internal plane of symmetry, resulting in a non-chiral configuration despite having stereogenic centers at C2 and C4. The relative configuration is designated as (2S,4R), as confirmed by its IUPAC name and InChIKey (GTCCGKPBSJZVRZ-SYDPRGILSA-N) .

The stereochemical distinction between (R*,S*)-pentane-2,4-diol and its enantiomers, such as (2R,4R)-pentane-2,4-diol (CAS 36402-52-5), is critical for its application in asymmetric synthesis. Unlike the (R,R) isomer, which exhibits optical activity, the meso form is achiral due to its internal compensation . This property makes it valuable in reactions requiring stereochemical control without introducing external chirality.

Synthesis Methods and Optimization

Catalytic Hydrogenation of β-Diketones

A prominent synthesis route involves the asymmetric hydrogenation of β-diketones using chiral catalysts. Kobayashi et al. demonstrated that (2R,4R)-pentane-2,4-diol—a stereoisomer of the title compound—can be synthesized via Ru₂Cl₄[(R)-BINAP]₂(NEt₃)-catalyzed hydrogenation of 2,4-pentanedione . While this method primarily yields the (R,R) isomer, racemic mixtures or meso forms may arise under specific conditions, such as incomplete stereochemical control or post-synthetic modifications.

Reduction of Diacetone Alcohol

Patent literature describes the catalytic hydrogenation of diacetone alcohol (4-hydroxy-4-methylpentan-2-one) to produce 2-methylpentane-2,4-diol derivatives . Although this process targets structurally related diols, it highlights the broader applicability of hydrogenation strategies for diol synthesis. Adjustments to catalyst systems (e.g., Raney nickel, palladium) and reaction conditions (temperature, pressure) could theoretically be adapted to synthesize (R*,S*)-pentane-2,4-diol from appropriate precursors.

Physicochemical Properties

The following table summarizes key physicochemical data for (R*,S*)-pentane-2,4-diol:

PropertyValueSource
Molecular Weight104.15 g/mol
Boiling Point199.5°C (at 760 mmHg)
Density1.0 ± 0.1 g/cm³
Flash Point101.7°C
Vapor Pressure0.1 ± 0.8 mmHg (25°C)
Refractive Index1.441

The compound’s relatively high boiling point and low vapor pressure suggest stability under standard processing conditions, making it suitable for high-temperature reactions such as polycondensation .

Applications in Polymer Chemistry

Optically Active Polyesters

(R*,S*)-Pentane-2,4-diol has been employed as a monomer in the synthesis of chiral polyesters. In a landmark study, polycondensation with aromatic diacid chlorides (e.g., terephthaloyl chloride) yielded polymers with inherent viscosities of 0.22–0.57 dL/g and glass transition temperatures (TgT_g) ranging from 66°C to 147°C . These materials exhibit specific optical rotations (e.g., −421°), underscoring their utility in creating stereoregular polymers for advanced materials.

Thermal Stability and Decomposition

The derived polyesters demonstrate initial decomposition temperatures around 280°C, indicating robust thermal stability . This property is advantageous for applications requiring resistance to thermal degradation, such as high-performance coatings or engineering plastics.

Stereochemical Implications in Synthesis

The meso configuration of (R*,S*)-pentane-2,4-diol introduces unique reactivity patterns. For instance, in polycondensation reactions, the internal symmetry minimizes stereochemical complications, enabling predictable polymer backbone formation. Conversely, the (R,R) isomer’s chirality necessitates stringent enantiomeric excess (e.e.) control to avoid racemization, as evidenced by the need for recrystallization to achieve >99% e.e. .

Future Research Directions

  • Catalyst Development: Optimizing asymmetric hydrogenation catalysts to improve yield and selectivity for meso diols.

  • Polymer Functionalization: Investigating post-polymerization modifications to enhance material properties like biodegradability or conductivity.

  • Toxicity Profiling: Conducting comprehensive ecotoxicological studies to assess environmental impact.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator